molecular formula C10H13N3O2 B115480 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one CAS No. 141311-98-0

6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one

Cat. No. B115480
CAS RN: 141311-98-0
M. Wt: 207.23 g/mol
InChI Key: NRSZGOCAOOVHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one, also known as DBX, is a synthetic compound that has been gaining attention in the field of biomedical research due to its potential therapeutic applications. DBX belongs to the class of benzoxazinone derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one is not fully understood, but it has been proposed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9 and increasing the Bax/Bcl-2 ratio. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammatory cells, this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathways. This compound also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by activating caspase-3 and caspase-9. This compound also inhibits angiogenesis by reducing the expression of VEGF and MMP-9. In inflammatory cells, this compound reduces the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathways. This compound also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one in lab experiments is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study the mechanism of action of this compound in more detail, which can help to optimize its therapeutic potential. In addition, the development of new formulations of this compound that improve its solubility and bioavailability could enhance its therapeutic efficacy. Finally, the use of this compound in combination with other drugs or therapies could improve its effectiveness in treating diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Although the mechanism of action of this compound is not fully understood, it has been proposed to act through multiple pathways. Future research on this compound could lead to the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one can be synthesized using a variety of methods, including the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride and phosphorus pentoxide, or the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride and dimethylformamide. The yield of this compound synthesis is typically moderate to high, and the purity can be improved through recrystallization.

Scientific Research Applications

6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathways. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

141311-98-0

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

6,7-diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C10H13N3O2/c1-10(2)5-3-6(11)7(12)4-8(5)13-9(14)15-10/h3-4H,11-12H2,1-2H3,(H,13,14)

InChI Key

NRSZGOCAOOVHEM-UHFFFAOYSA-N

SMILES

CC1(C2=CC(=C(C=C2NC(=O)O1)N)N)C

Canonical SMILES

CC1(C2=CC(=C(C=C2NC(=O)O1)N)N)C

synonyms

2H-3,1-Benzoxazin-2-one,6,7-diamino-1,4-dihydro-4,4-dimethyl-(9CI)

Origin of Product

United States

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